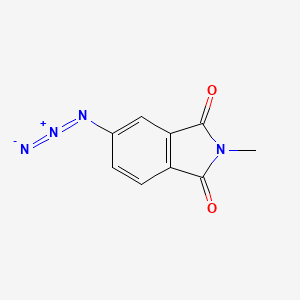
5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃) attached to a carbon atom. The compound is of interest in various fields of chemistry and materials science due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione typically involves the introduction of an azido group to a pre-existing isoindole structure. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions, often leading to the formation of various heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Heterocyclic compounds with diverse functional groups.
Applications De Recherche Scientifique
5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in bioconjugation and labeling of biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione largely depends on the specific application. In chemical reactions, the azido group is highly reactive and can participate in various transformations. In biological systems, it may interact with specific molecular targets, leading to desired biochemical effects. The exact pathways and targets would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azido-1H-isoindole-1,3(2H)-dione: Lacks the methyl group at the 2-position.
2-Methyl-1H-isoindole-1,3(2H)-dione: Lacks the azido group.
5-Azido-2-methyl-1H-indole: Similar structure but with an indole core instead of isoindole.
Uniqueness
5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
652133-70-5 |
|---|---|
Formule moléculaire |
C9H6N4O2 |
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
5-azido-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H6N4O2/c1-13-8(14)6-3-2-5(11-12-10)4-7(6)9(13)15/h2-4H,1H3 |
Clé InChI |
QZCDFHGAZUPVRX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(C1=O)C=C(C=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


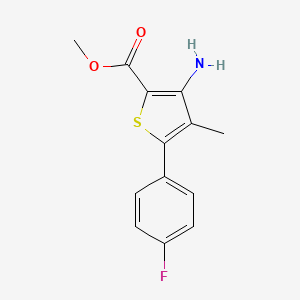

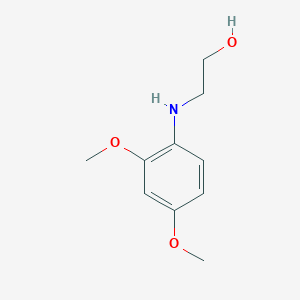


![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)
![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
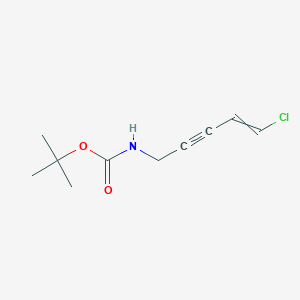

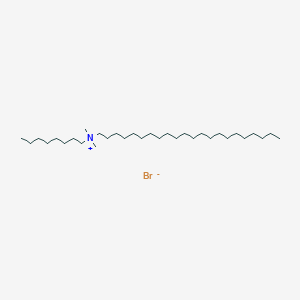
![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
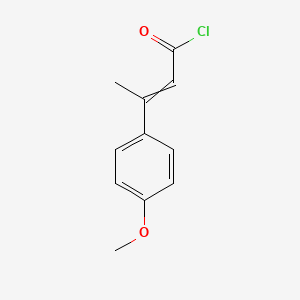
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)
